molecular formula C12H11N3S B1488056 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098101-04-1

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1488056
CAS No.: 2098101-04-1
M. Wt: 229.3 g/mol
InChI Key: DDCOCTXIIQCNHT-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a pyrazolyl ring substituted with a cyclopropyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:

  • Formation of the Pyrazolyl Ring: The pyrazolyl ring can be synthesized through the reaction of hydrazine with a suitable diketone or β-diketone derivative.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

  • Attachment of the Thiophenyl Group: The thiophenyl group can be introduced through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with the pyrazolyl precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of substituted pyrazolyl derivatives.

Scientific Research Applications

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can be compared with other similar compounds, such as:

  • 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a different position of the thiophenyl group.

  • N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: Contains an isoxazole ring instead of a pyrazolyl ring.

Properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-4-5-15-12(9-1-2-9)7-11(14-15)10-3-6-16-8-10/h3,6-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCOCTXIIQCNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC#N)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

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